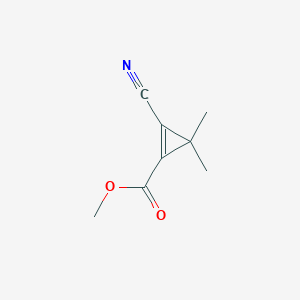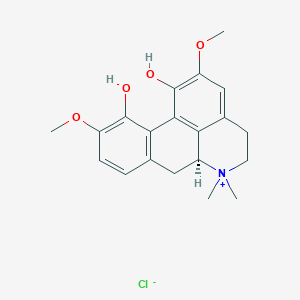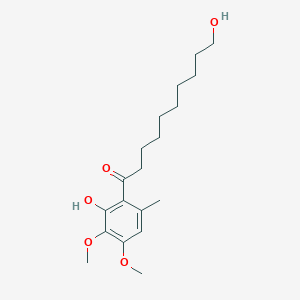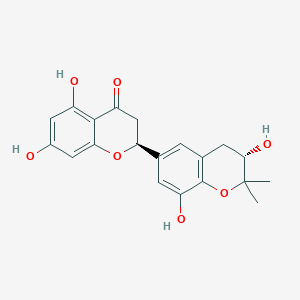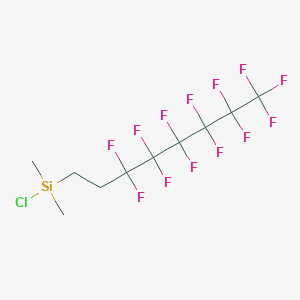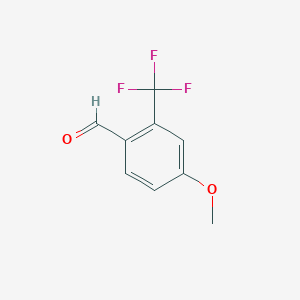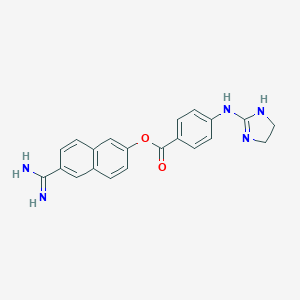
七美司他
描述
Sepimostat, also known as Sepimostat, is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound Sepimostat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sepimostat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sepimostat including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脑部疾病的神经保护作用
七美司他已被证实具有神经保护作用,特别是在脑部疾病的背景下。它抑制大鼠海马 CA1 锥体神经元中的天然 NMDA 受体,这些受体对于突触可塑性、学习和记忆至关重要。 这种抑制可能被用来保护神经元免受兴奋性毒性的伤害,兴奋性毒性是导致多种神经退行性疾病病理的一种过程 .
视网膜神经保护作用
在涉及大鼠模型的研究中,七美司他已显示出在保护视网膜免受 NMDA 诱导的退化方面的希望,NMDA 是一种神经递质,当过量存在时会导致损伤。 这种应用表明七美司他在治疗青光眼等疾病中的潜力,在青光眼疾病中,视网膜神经节细胞的丢失是一个主要问题 .
NMDA 受体活性的调节
七美司他通过以复杂、电压依赖的方式抑制 NMDA 受体来调节 NMDA 受体活性。这种调节意义重大,因为 NMDA 受体在神经元发育和存活中起着重要作用。 了解和控制七美司他对 NMDA 受体活性的影响可能对认知功能和疾病的研究具有意义 .
与其他丝氨酸蛋白酶抑制剂的比较
比较七美司他与其他丝氨酸蛋白酶抑制剂(如萘莫司他、加贝沙坦和卡莫司他)的研究提供了对其不同神经保护作用的见解。 这种比较分析对于在神经退行性疾病研究中开发更具针对性的治疗策略非常有价值 .
在急性胰腺炎治疗中的潜力
虽然与七美司他本身无关,但其结构相关的化合物萘莫司他用于治疗急性胰腺炎。 鉴于其相似性,七美司他的功效也可能在该领域得到探索,为胰腺炎治疗研究提供新的途径 .
药理学特性和替代适应症
七美司他的药理学特性仍在研究中,研究发现新的作用机制和潜在的替代适应症。这些包括缺血性损伤、脊髓损伤,甚至可能是癌症的应用。 对七美司他药理学多样性的持续研究突出了其在多个医学科学领域的相关性 .
作用机制
Target of Action
Sepimostat primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a subtype of ionotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning and memory, neuronal development, and survival . They are inhibited by many cationic compounds .
Mode of Action
Sepimostat, an amidine-containing serine protease inhibitor with neuroprotective properties, inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons . It demonstrates complex voltage dependence with voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites . At −80 mV holding voltage, the voltage-dependent component dominates, and pronounced tail currents and overshoots are observed, evidencing a “foot-in-the-door” open channel block . At depolarized voltages, the voltage-independent inhibition by sepimostat is significantly attenuated by the increase of agonist concentration . The voltage-independent inhibition is non-competitive .
Biochemical Pathways
Sepimostat affects the biochemical pathways involving NMDA receptors. The inhibition of these receptors by Sepimostat can be described by a two-component mechanism . All compounds demonstrated similar affinity to the shallow site, which is responsible for the voltage-independent inhibition, with binding constants in the range of 3–30 µM . In contrast, affinities to the deep site differed dramatically, with nafamostat, furamidine, and pentamidine being much more active .
Result of Action
The result of Sepimostat’s action is the inhibition of NMDA receptors, leading to neuroprotective effects . It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at −80 mV holding voltage .
Action Environment
The environment can influence the action of Sepimostat. For instance, at depolarized voltages, the voltage-independent inhibition by Sepimostat is significantly attenuated by the increase of agonist concentration . .
生化分析
Biochemical Properties
Sepimostat plays a significant role in biochemical reactions, particularly in the inhibition of N-methyl-D-aspartate (NMDA) receptors . It interacts with the NR2B subunit of the NMDA receptor, specifically at the Ifenprodil-binding site . The nature of these interactions involves Sepimostat acting as an antagonist, inhibiting the function of the NMDA receptors .
Cellular Effects
Sepimostat has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, memory, and neuronal development . By inhibiting these receptors, Sepimostat can alter cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sepimostat involves its interaction with the NR2B subunit of the NMDA receptor . It binds to the Ifenprodil-binding site, inhibiting the receptor’s function . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that Sepimostat exhibits a complex voltage dependence, suggesting the presence of shallow and deep binding sites
Metabolic Pathways
It is known that Sepimostat interacts with the NR2B subunit of the NMDA receptor
属性
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJOIUGPCVZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146144 | |
| Record name | Sepimostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103926-64-3 | |
| Record name | Sepimostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepimostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sepimostat Mesilate acts as a serine protease inhibitor. Research indicates it demonstrates dose-dependent inhibition of all complement pathways []. It also exhibits inhibitory effects on trypsin-like serine proteases, including trypsin, pancreatic kallikrein, plasma kallikrein, plasmin, thrombin, Factor Xa, Factor XIIa, C1r, and C1s []. Additionally, it acts as an NMDA receptor antagonist, particularly targeting the NR2B subtype [].
A: Sepimostat Mesilate inhibits NMDA receptors in a complex manner involving both voltage-dependent and voltage-independent mechanisms, suggesting interactions with both shallow and deep binding sites on the receptor []. This interaction leads to a reduction in NMDA receptor activity, potentially contributing to its neuroprotective effects.
A: Studies in NZB/W F1 mice, a model for lupus nephritis, reveal that Sepimostat Mesilate administration after disease onset significantly reduced blood urea nitrogen, C4d levels, and delayed proteinuria development []. This suggests it could be a potential therapeutic option for lupus nephritis by mitigating kidney damage.
A: Research demonstrates that oral administration of Sepimostat Mesilate effectively prevents acute alcohol-induced pancreatic injury in rats, particularly when compared to a similar protease inhibitor, Camostat Mesilate []. It also showed promise in inhibiting cerulein-induced acute pancreatitis in rats, reducing serum amylase and lipase activity, pancreatic edema, and inflammatory infiltration [].
A: Sepimostat Mesilate generally exhibits a stronger inhibitory profile against various serine proteases compared to Camostat Mesilate. This is particularly evident in its action against glandular kallikrein, Factor XIIa, and C1s in the complement pathway [].
A: Early clinical studies suggest that Sepimostat Mesilate holds promise in treating reflux esophagitis, particularly postgastrectomy reflux esophagitis []. Furthermore, it demonstrated efficacy in managing gastric remnant inflammation following gastrectomy [].
A: While research is ongoing, Sepimostat Mesilate has been identified as a potential neuroprotective agent in a rat retinal excitotoxicity model []. This suggests potential applications in conditions involving neuronal damage.
A: Nafamostat, another serine protease inhibitor, shares structural similarities with Sepimostat Mesilate and exhibits comparable neuroprotective properties, particularly through NR2B NMDA receptor antagonism [].
A: Current research focuses on further elucidating the mechanisms of Sepimostat Mesilate's inhibitory actions on various targets, including acid-sensing ion channels [] and its role in preventing venous thrombosis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


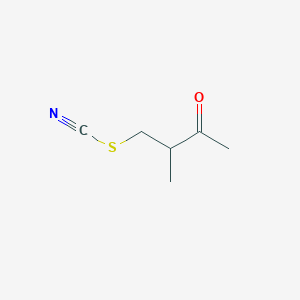
![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
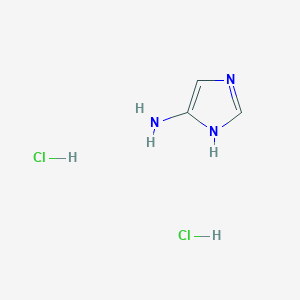
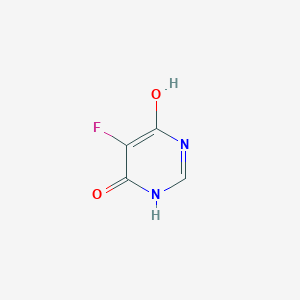
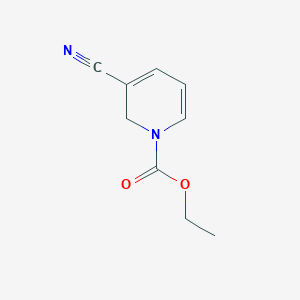
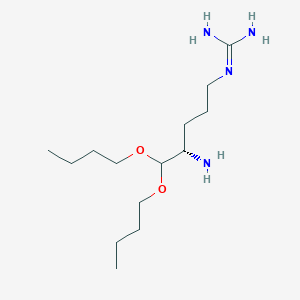
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
